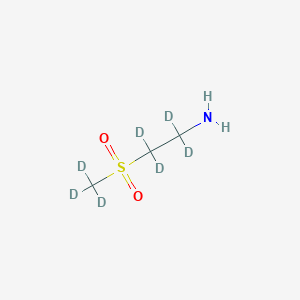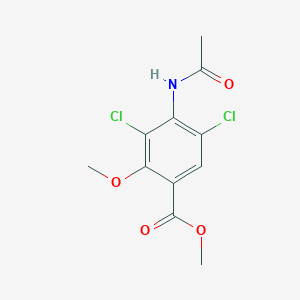
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is a chemical compound with the molecular formula C11H11Cl2NO4 and a molecular weight of 292.12 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate typically involves the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide. The reaction is carried out under heat insulation to obtain the crude product, which is then purified .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
N,N-dimethylformamide: Used as a solvent in the synthesis process.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a reference compound in biochemical assays.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A similar compound with one chlorine atom.
Methyl 4-acetamido-2-hydroxybenzoate: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is unique due to the presence of two chlorine atoms and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H11Cl2NO4 |
|---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)14-9-7(12)4-6(11(16)18-3)10(17-2)8(9)13/h4H,1-3H3,(H,14,15) |
InChI-Schlüssel |
YJSYOVSDBWOVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1Cl)OC)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
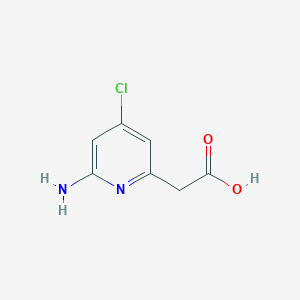
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)


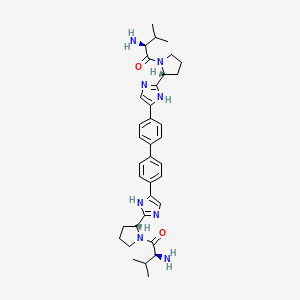
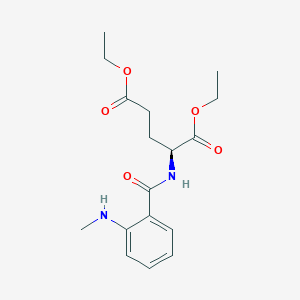

![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
